L-Lysine-4,4,5,5-d4-bis-N-t-BOC
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Overview
Description
L-Lysine-4,4,5,5-d4-bis-N-t-BOC is a labeled derivative of L-Lysine, an essential amino acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and protein interactions. The compound’s molecular formula is C16H26D4N2O6, and it has a molecular weight of 350.45.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-4,4,5,5-d4-bis-N-t-BOC typically involves the protection of the amino groups of L-Lysine with tert-butyloxycarbonyl (BOC) groups. The deuterium atoms are introduced at specific positions to create the labeled compound. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes strict process parameter control and quality assurance to meet the demands of various research applications.
Chemical Reactions Analysis
Types of Reactions
L-Lysine-4,4,5,5-d4-bis-N-t-BOC can undergo several types of chemical reactions, including:
Substitution Reactions: The BOC protecting groups can be removed under acidic conditions to yield the free amino groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical research applications.
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of BOC groups.
Deuterated Reagents: Ensure the incorporation of deuterium atoms during synthesis.
Major Products
The primary product of deprotection reactions is L-Lysine-4,4,5,5-d4, which retains the deuterium labeling but has free amino groups.
Scientific Research Applications
L-Lysine-4,4,5,5-d4-bis-N-t-BOC is widely used in various fields of scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace the pathways of lysine in vivo.
Medicine: Utilized in clinical diagnostics and imaging due to its stable isotope labeling.
Industry: Applied in the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of L-Lysine-4,4,5,5-d4-bis-N-t-BOC involves its incorporation into proteins and metabolic pathways. The deuterium labeling allows researchers to track the compound’s interactions and transformations within biological systems. The primary molecular targets include enzymes and proteins involved in lysine metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Lysine-4,4,5,5-d4 Hydrochloride: Another deuterated form of L-Lysine used in similar research applications.
L-Lysine-2HCl, 4,4,5,5-D4: Used in stable isotope labeling with amino acids in cell culture (SILAC) experiments
Uniqueness
L-Lysine-4,4,5,5-d4-bis-N-t-BOC is unique due to its dual BOC protection, which makes it particularly useful in studies requiring the preservation of amino groups until specific reaction conditions are met. This allows for more controlled and precise experimental setups.
Properties
Molecular Formula |
C16H30N2O6 |
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Molecular Weight |
350.44 g/mol |
IUPAC Name |
(2S)-4,4,5,5-tetradeuterio-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1/i7D2,8D2 |
InChI Key |
FBVSXKMMQOZUNU-QCSVEXGJSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C([2H])([2H])CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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